molecular formula C9H10ClNO4 B3010512 Dimethylpyridine-3,5-dicarboxylate hydrochloride CAS No. 157226-85-2

Dimethylpyridine-3,5-dicarboxylate hydrochloride

Cat. No. B3010512
M. Wt: 231.63
InChI Key: PPZFNLGPJXWMMF-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To pyridine-3,5-dicarboxylic acid (19.9 g, 119.1 mmol) in methanol (400 mL) was added of 2,2-dimethoxypropane (160 mL, 1.3 mol) and concentrated HCl (15 mL). The reaction mixture was refluxed for 18 h under an atmosphere of Ar. The solvent was evaporated then ether (100 mL) was added to the crude material and the resulting mixture heated to reflux. The mixture was allowed to remain at reflux for 2 hours then s allowed to cool to 23° C. and the precipitate filtered. The precipitate was dried to afford 27.5 g (86% yield) of the title compound as described in J. Org. Chem. Vol. 16, No 10, 1996. LCMS (+ESI, M+H+) m/z: 196.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=C(C(O)=O)[CH:2]=1.C[O:14][C:15]([O:18][CH3:19])([CH3:17])C.[ClH:20].[CH3:21]O>>[ClH:20].[CH3:21][O:9][C:7]([C:5]1[CH:6]=[N:1][CH:2]=[C:17]([C:15]([O:18][CH3:19])=[O:14])[CH:4]=1)=[O:8] |f:4.5|

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C(=O)O)C(=O)O
Name
Quantity
160 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 h under an atmosphere of Ar
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ether (100 mL) was added to the crude material
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was dried

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(=O)C=1C=NC=C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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